5-Borono-2-methoxybenzoic acid
Overview
Description
5-Borono-2-methoxybenzoic acid, also known by its CAS Number 913836-12-1, is a chemical compound with a molecular weight of 195.97 . Its IUPAC name is 5-(dihydroxyboryl)-2-methoxybenzoic acid . It is stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9BO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11)
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm³ . The boiling point is 442.5±55.0 °C at 760 mmHg . The compound has 5 hydrogen bond acceptors and 3 hydrogen bond donors .Scientific Research Applications
Synthesis and Organic Chemistry Applications
5-Borono-2-methoxybenzoic acid is involved in various synthesis processes and applications in organic chemistry. For instance, it is used in the synthesis of photochromic thieno-2H-chromene derivatives, where hydroxybenzo[b]thiophenes, prepared by demethylation of methoxybenzo[b]thiophenes with boron tribromide, are key intermediates (Queiroz et al., 2000). Additionally, it finds application in the directed ortho-metalation of unprotected benzoic acids, enabling the preparation of various 3- and 6-substituted 2-methoxybenzoic acids (Nguyen et al., 2006).
In Biomedical Research
In the biomedical field, derivatives of this compound are explored for their potential therapeutic applications. For example, phenylboronic-acid-modified nanoparticles, which might include derivatives of this compound, have shown promise as antiviral inhibitors against the Hepatitis C virus (Khanal et al., 2013).
Role in Chemical Synthesis
Chemical Analysis and Detection
This compound also plays a role in chemical analysis. For example, boronic acids are detectable through the interruption of excited-state intramolecular proton transfer (ESIPT) of 10-hydroxybenzo[h]quinolone, indicating their use in monitoring synthetic reactions and detecting boron-containing compounds (Aronoff et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
5-borono-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKWFWNYFKBAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657054 | |
Record name | 5-Borono-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-12-1 | |
Record name | 5-Borono-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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